Physicochemical Profile of 2-Ethoxy-3-fluoro-4-methylbenzoic Acid: A Technical Overview
Physicochemical Profile of 2-Ethoxy-3-fluoro-4-methylbenzoic Acid: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A comprehensive search for the physicochemical characteristics of 2-Ethoxy-3-fluoro-4-methylbenzoic acid did not yield specific data for this compound. The information available pertains to structurally related but distinct molecules. Therefore, a detailed technical guide on the specified topic cannot be provided at this time.
This guide will instead focus on the general physicochemical properties, characterization methodologies, and expected influences of the constituent functional groups (ethoxy, fluoro, methyl, and carboxylic acid) on a benzoic acid core. This information is provided to offer a predictive framework for understanding the likely characteristics of 2-Ethoxy-3-fluoro-4-methylbenzoic acid, should it be synthesized or become available.
Molecular Structure and Identification
The fundamental step in characterizing any chemical compound is to ascertain its structure and fundamental identifiers.
1.1. Chemical Structure
The name 2-Ethoxy-3-fluoro-4-methylbenzoic acid defines a specific arrangement of substituents on a benzene ring. A diagram of the hypothesized structure is essential for any predictive analysis.
Caption: 2D structure of 2-Ethoxy-3-fluoro-4-methylbenzoic acid.
1.2. Key Identifiers (Predicted)
While a CAS number is not available, other identifiers can be predicted based on the structure:
| Identifier | Predicted Value |
| Molecular Formula | C₁₀H₁₁FO₃ |
| Molecular Weight | 198.19 g/mol |
| SMILES String | CCOC1=C(C(=C(C=C1)C)C(=O)O)F |
| InChI Key | (Not available without synthesis and registration) |
Predicted Physicochemical Properties
The properties of a substituted benzoic acid are a composite of the effects of its various functional groups.
2.1. Acidity (pKa)
The acidity of the carboxylic acid group is a critical parameter, influencing solubility, and biological interactions. The pKa is modulated by the electronic effects of the other substituents.
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Carboxylic Acid Group : Inherently acidic. Benzoic acid itself has a pKa of approximately 4.20.[1]
-
Ethoxy Group (-OCH₂CH₃) : This group at the ortho position will likely increase acidity due to the "ortho effect." All ortho-substituted benzoic acids, regardless of the substituent's electronic nature, are generally stronger acids than benzoic acid.[2] This is attributed to a combination of steric and electronic factors, where the substituent forces the carboxyl group out of the plane of the benzene ring, which in turn increases the acidity.[2]
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Fluoro Group (-F) : Fluorine is a strongly electronegative atom and exerts a powerful electron-withdrawing inductive effect (-I). This effect stabilizes the carboxylate anion, thereby increasing acidity.
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Methyl Group (-CH₃) : The methyl group is electron-donating (+I effect), which would typically decrease acidity. However, its effect will be weighed against the stronger influences of the ortho-ethoxy and fluoro groups.
2.2. Solubility
Solubility in aqueous and organic solvents is crucial for drug development and experimental design.
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Aqueous Solubility : The presence of the polar carboxylic acid group suggests some water solubility, which will be pH-dependent. At pH values above the pKa, the compound will deprotonate to form the more soluble carboxylate salt. The ethoxy and methyl groups are hydrophobic and will decrease water solubility.
-
Organic Solvent Solubility : The aromatic ring and alkyl groups (ethoxy, methyl) suggest good solubility in common organic solvents like ethanol, acetone, and ethyl acetate.[3]
2.3. Melting Point
The melting point is a key indicator of purity. For crystalline solids, a sharp melting point range (typically 0.5-1.0°C) is indicative of high purity, while impurities tend to depress and broaden the melting range.[4][5][6] For related compounds like 3-Fluoro-4-methylbenzoic acid, the melting point is in the range of 169-171 °C. The introduction of an ethoxy group may alter the crystal lattice packing and thus change the melting point.
2.4. Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME). The presence of the ethoxy and methyl groups would increase the lipophilicity compared to a simpler fluorobenzoic acid.
Methodologies for Physicochemical Characterization
Should 2-Ethoxy-3-fluoro-4-methylbenzoic acid be synthesized, the following standard experimental protocols would be employed for its characterization.
3.1. Determination of Melting Point
This procedure is fundamental for assessing the purity of a solid organic compound.[7][8]
Experimental Protocol:
-
Sample Preparation : A small amount of the crystalline solid is finely ground into a powder.
-
Capillary Loading : The powdered sample is packed into a thin-walled capillary tube to a height of 1-2 mm.[8]
-
Apparatus Setup : The capillary tube is placed in a melting point apparatus, which provides controlled heating of the sample.[7]
-
Heating and Observation :
-
A rapid heating rate is used initially to determine an approximate melting range.
-
The apparatus is allowed to cool, and a second, fresh sample is heated slowly (1-2 °C per minute) near the approximate melting point.[4]
-
-
Data Recording : The temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[8]
Caption: Workflow for Melting Point Determination.
3.2. Determination of pKa via Spectrophotometry
This method relies on the difference in the UV-Vis absorption spectra between the protonated (acid) and deprotonated (conjugate base) forms of the compound.[9]
Experimental Protocol:
-
Stock Solution Preparation : A stock solution of the compound is prepared in a suitable solvent, often a mixture of water and a co-solvent like acetonitrile to ensure solubility.[9]
-
Buffer Preparation : A series of buffer solutions with precisely known pH values spanning the expected pKa range are prepared.
-
Sample Preparation : Aliquots of the stock solution are added to each buffer solution to create a series of samples with constant total compound concentration but varying pH.
-
Spectrophotometric Measurement : The UV-Vis absorbance spectrum of each sample is recorded.
-
Data Analysis : The absorbance at a wavelength where the acid and conjugate base have different extinction coefficients is plotted against pH. The data is fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the resulting sigmoidal curve.
3.3. Spectroscopic Analysis
Spectroscopic techniques are indispensable for structural elucidation and confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Would provide information on the number and connectivity of hydrogen atoms. Expected signals would include those for the aromatic protons, the ethoxy group's methylene (-CH₂-) and methyl (-CH₃) protons, and the methyl group on the ring.
-
¹³C NMR : Would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.
-
¹⁹F NMR : Would be crucial for confirming the presence and chemical environment of the fluorine atom.
-
-
Infrared (IR) Spectroscopy : This technique is excellent for identifying functional groups. Key expected vibrational frequencies include:
-
A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹).
-
A strong C=O stretch for the carbonyl group (around 1700-1725 cm⁻¹). Conjugation with the aromatic ring typically lowers this frequency.[10][11]
-
C-O stretching vibrations for the ethoxy and carboxylic acid groups.
-
Aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹).[10]
-
-
Mass Spectrometry (MS) : Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure through fragmentation patterns.
Synthesis Routes
While no specific synthesis for 2-Ethoxy-3-fluoro-4-methylbenzoic acid is published, general methods for synthesizing substituted benzoic acids can be proposed. A plausible route could involve the ortho-ethoxylation of a pre-existing fluorinated and methylated benzoic acid derivative. A patent describes a method for the synthesis of 2-ethoxybenzoic acid compounds using a copper-catalyzed reaction on a benzoic acid derivative with a directing group.[12] A similar strategy could potentially be adapted.
Applications and Relevance
Substituted benzoic acids are vital building blocks in medicinal chemistry and materials science.[13] Fluorine-containing organic molecules are of particular interest in drug development, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and lipophilicity.[14] The structural motifs present in 2-Ethoxy-3-fluoro-4-methylbenzoic acid suggest it could be a valuable intermediate for the synthesis of novel active pharmaceutical ingredients (APIs).
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- Alfa Chemistry. CAS 4386-39-4 2-(Acetyloxy)-3-methylbenzoic acid.
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